molecular formula C5H6BNO3 B596571 (5-Hydroxypyridin-3-yl)boronic acid CAS No. 1208308-11-5

(5-Hydroxypyridin-3-yl)boronic acid

Cat. No.: B596571
CAS No.: 1208308-11-5
M. Wt: 138.917
InChI Key: LDIJJCLRXUCETJ-UHFFFAOYSA-N
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Description

“(5-Hydroxypyridin-3-yl)boronic acid” is a heterocyclic compound . It has a molecular weight of 138.92 . It is a solid substance that is stored at -20°C . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6BNO3/c8-5-1-4 (6 (9)10)2-7-3-5/h1-3,8-10H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boron-catalysed amidation reactions have been studied in detail . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 530.5±60.0 C at 760 mmHg . It is a solid substance that is stored at -20°C .

Scientific Research Applications

Chemical Synthesis and Functionalization

(5-Hydroxypyridin-3-yl)boronic acid and its derivatives are valuable intermediates in organic synthesis. They are used in the Suzuki cross-coupling reactions to create diverse pyridine libraries, contributing significantly to the development of new compounds in pharmaceuticals and materials science. The synthesis involves regioselective halogen-metal exchange and subsequent quenching with triisopropylborate, ensuring the production of single regioisomeric boronic acid or ester products (Bouillon et al., 2003), (Bouillon et al., 2002).

Electrophilic Activation in Water

Boronic acid derivatives are recognized for their role in electrophilic activation of unprotected maltols, which is crucial in the synthesis of metal-chelating pharmacophores like 3,4-Hydroxypyridinone (3,4-HOPO). The reaction utilizes reversible covalent bonds between boronic acid and hydroxyl/carbonyl groups and proceeds efficiently in water, highlighting the potential of these derivatives in green chemistry and pharmaceutical production on large scales (Ke et al., 2022).

Catalytic Applications

Boronic acid's inherent catalytic property is leveraged in aza-Michael additions, leading to the creation of densely functionalized cyclohexanes. This reaction, when catalyzed by chiral boronic acids like 3-borono-BINOL, achieves high enantioselectivity, paving the way for the synthesis of complex organic molecules with defined chirality and functional groups (Hashimoto et al., 2015), (Hall, 2019).

Interaction Studies and Molecular Recognition

Boronic acids are known for their ability to form reversible covalent bonds with diols, leading to their use in molecular recognition and sensor design. Studies on boronic acid derivatives like 2-methoxypyridin-3-yl-3-boronic acid have provided insights into their fluorescent properties, which are crucial for the development of new sensors and diagnostic tools (Melavanki, 2018).

Mechanism of Action

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Safety and Hazards

“(5-Hydroxypyridin-3-yl)boronic acid” is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

The synthesis of pyridinylboronic acids and esters by Iridium- or rhodium- catalyzed C-H bond and C-F bond borylation is one of the most promising methods for the preparation of pyridinylboronic acids . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .

Properties

IUPAC Name

(5-hydroxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIJJCLRXUCETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718331
Record name (5-Hydroxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208308-11-5
Record name (5-Hydroxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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